molecular formula C13H8F3N3 B13441266 2-(4-(Trifluoromethyl)phenyl)pyrimidine-5-acetonitrile

2-(4-(Trifluoromethyl)phenyl)pyrimidine-5-acetonitrile

Cat. No.: B13441266
M. Wt: 263.22 g/mol
InChI Key: LTXPMBFOCFGGEP-UHFFFAOYSA-N
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Description

2-(4-(Trifluoromethyl)phenyl)pyrimidine-5-acetonitrile is a compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to a pyrimidine ring with an acetonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-(Trifluoromethyl)phenyl)pyrimidine-5-acetonitrile typically involves multiple steps. One common method includes the trifluoromethylation of a suitable precursor, followed by cyclization to form the pyrimidine ring. The acetonitrile group is then introduced through nucleophilic substitution reactions .

Industrial Production Methods: Industrial production of this compound often relies on optimized reaction conditions to maximize yield and purity. This includes the use of specific catalysts and solvents to facilitate the trifluoromethylation and cyclization processes .

Chemical Reactions Analysis

Types of Reactions: 2-(4-(Trifluoromethyl)phenyl)pyrimidine-5-acetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

2-(4-(Trifluoromethyl)phenyl)pyrimidine-5-acetonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: This compound is studied for its potential biological activities, including antiviral and anticancer properties.

    Medicine: It is explored for its potential use in drug development, particularly for targeting specific enzymes and receptors.

    Industry: It is utilized in the development of agrochemicals and other industrial products .

Mechanism of Action

The mechanism of action of 2-(4-(Trifluoromethyl)phenyl)pyrimidine-5-acetonitrile involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to various biological effects. The pathways involved often include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

  • 2-(Trifluoromethyl)phenyl acetonitrile
  • 4-(Trifluoromethyl)pyridine
  • Trifluoromethylpyridine derivatives

Comparison: Compared to these similar compounds, 2-(4-(Trifluoromethyl)phenyl)pyrimidine-5-acetonitrile is unique due to its specific structure, which combines a trifluoromethyl group with a pyrimidine ring and an acetonitrile group. This unique combination imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

Molecular Formula

C13H8F3N3

Molecular Weight

263.22 g/mol

IUPAC Name

2-[2-[4-(trifluoromethyl)phenyl]pyrimidin-5-yl]acetonitrile

InChI

InChI=1S/C13H8F3N3/c14-13(15,16)11-3-1-10(2-4-11)12-18-7-9(5-6-17)8-19-12/h1-4,7-8H,5H2

InChI Key

LTXPMBFOCFGGEP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NC=C(C=N2)CC#N)C(F)(F)F

Origin of Product

United States

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